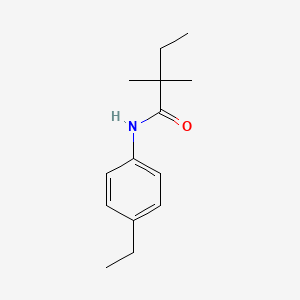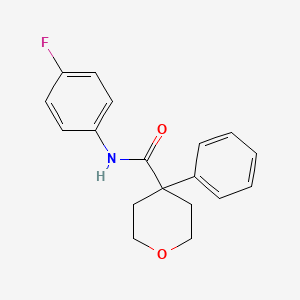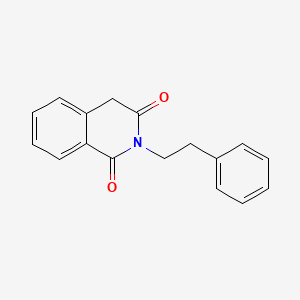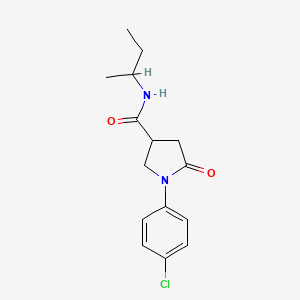
2-(6-hydroxy-1,4-oxazepan-4-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of organic compounds characterized by complex structures involving multiple functional groups and heterocyclic elements. These types of compounds are often studied for their potential biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
- Compounds similar to the one are typically synthesized through multi-step organic synthesis processes. For instance, a study by (Nagamani et al., 2018) involved the synthesis of novel compounds from ethanone derivatives through propargylation followed by click reactions.
Molecular Structure Analysis
- The molecular structure of such compounds is often confirmed using techniques like NMR and Mass Spectrometry. For example, (Govindhan et al., 2017) used IR, NMR, and MS studies for structural characterization.
Chemical Reactions and Properties
- The chemical reactivity of these compounds can involve various mechanisms, such as photoinduced oxidative annulation, as demonstrated in the research by (Zhang et al., 2017).
Physical Properties Analysis
- The physical properties of similar compounds, like thermal stability, can be analyzed using techniques like TGA and DSC, as shown in the work by (Govindhan et al., 2017).
Chemical Properties Analysis
- The chemical properties, such as antimicrobial activity, are often a focus in the study of these compounds, as illustrated by (Nagamani et al., 2018).
Applications De Recherche Scientifique
Chiral Synthesis and Asymmetric Reactions
Research on related compounds involves the synthesis and application of novel chiral auxiliaries and ligands derived from compounds like norephedrine, mandelic acid, and oxazolidinones for asymmetric synthesis and catalysis. For example, Hitchcock et al. (2004) discussed the synthesis of a novel chiral auxiliary from norephedrine and acetone for asymmetric aldol reactions, highlighting the utility of such compounds in achieving high enantioselectivities (Hitchcock et al., 2004). Similarly, Bolm et al. (2004) synthesized new chiral ligands from mandelic acid for use in asymmetric phenyl transfer reactions, demonstrating the versatility of these compounds in synthetic organic chemistry (Bolm et al., 2004).
Heterocyclic Compound Synthesis
Several studies have focused on the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, Singh and Singh (2004) described a method for synthesizing various heterocyclic systems from benzoin-α-oxime, showcasing the importance of these compounds in the development of new therapeutic agents (Singh & Singh, 2004).
Photoinduced Reactions
Zhang et al. (2017) explored the photoinduced direct oxidative annulation of certain compounds, providing access to highly functionalized polyheterocyclic ethanones. This study illustrates the potential for utilizing photochemistry in synthesizing complex molecules with significant biological activity (Zhang et al., 2017).
Immunomodulatory Effects
Research on compounds derived from natural sources or their synthetic analogs, like the work by Khaleghi et al. (2013), has shown significant immunomodulatory effects, suggesting the potential application of related compounds in developing new immunomodulatory agents (Khaleghi et al., 2013).
Antimicrobial Activity
Compounds with heterocyclic structures have been evaluated for their antimicrobial activity. For example, Nagamani et al. (2018) synthesized novel compounds and assessed their antimicrobial efficacy, indicating the relevance of such compounds in addressing resistant microbial strains (Nagamani et al., 2018).
Propriétés
IUPAC Name |
1-(6-hydroxy-1,4-oxazepan-4-yl)-2-(2-phenylindolizin-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-17-13-22(10-11-27-14-17)21(26)20(25)19-18(15-6-2-1-3-7-15)12-16-8-4-5-9-23(16)19/h1-9,12,17,24H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNVOVZZJCTDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)
![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)
![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)

![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)
![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)



